Dmac-dps

Descripción

Contextualization of Thermally Activated Delayed Fluorescence (TADF) Materials in Organic Light-Emitting Diodes (OLEDs) Research

The efficiency of OLEDs is intrinsically linked to the photophysical processes that govern light emission. Understanding these mechanisms is crucial to appreciating the transformative impact of TADF materials.

Fundamentals of Exciton Generation and Radiative Decay in OLEDs

In an OLED, the injection of electrons from the cathode and holes from the anode leads to their recombination within the emissive layer, forming excited states known as excitons. aappsbulletin.orgeurophysicsnews.org Due to spin statistics, these excitons are generated in a 1:3 ratio of singlet excitons to triplet excitons. mdpi.comacs.org

Singlet Excitons: Possess antiparallel spins and can radiatively decay to the ground state through a process called fluorescence, which is a rapid and spin-allowed transition. wikipedia.org

Triplet Excitons: Have parallel spins, and their radiative decay to the singlet ground state (phosphorescence) is a spin-forbidden process, making it much slower and often less efficient. wikipedia.orgedinst.com

Evolution of Emitter Generations: From Fluorescent to TADF and Phosphorescent Systems

The development of OLED emitter materials has progressed through distinct generations, each aiming to overcome the limitations of its predecessor. researchgate.netnoctiluca.eunih.govbohrium.com

First Generation (Fluorescence): These emitters only harness the 25% of singlet excitons for light emission, leading to a theoretical maximum internal quantum efficiency (IQE) of just 25%. The remaining 75% of triplet excitons are essentially wasted as non-radiative decay. edinst.comnoctiluca.eufrontiersin.org

Second Generation (Phosphorescence): To improve efficiency, phosphorescent emitters were developed. These materials incorporate heavy metal atoms (e.g., iridium or platinum) that facilitate intersystem crossing (ISC), allowing for the harvesting of both singlet and triplet excitons. noctiluca.eubohrium.com This enables a theoretical IQE of 100%. However, stable and efficient blue phosphorescent emitters have proven challenging to develop. acs.orgresearchgate.net

Third Generation (TADF): TADF materials represent a paradigm shift by enabling the harvesting of triplet excitons without the need for expensive and potentially toxic heavy metals. noctiluca.eubohrium.com These purely organic molecules are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. mdpi.comossila.com

Significance of Triplet Exciton Harvesting in Enhancing Internal Quantum Efficiency (IQE)

The ability to harness the 75% of triplet excitons is paramount for achieving high-efficiency OLEDs. edinst.comrsc.org TADF materials accomplish this through a process called reverse intersystem crossing (RISC). ossila.com Thermal energy in the surrounding environment allows the triplet excitons to be up-converted to singlet excitons, which can then undergo efficient radiative decay as "delayed fluorescence." edinst.comossila.comedinst.com This mechanism allows for a theoretical maximum IQE of 100%, similar to phosphorescence, but with the potential for more stable and cost-effective materials, particularly for blue emission. edinst.comresearchgate.net

Emergence of DMAC-DPS as a Benchmark Blue TADF Emitter

The development of efficient and stable blue emitters has been a persistent challenge in OLED technology. researchgate.net this compound has emerged as a landmark material in addressing this issue.

Historical Development and Key Research Milestones of this compound

This compound, chemically known as 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), was a significant breakthrough in the field. noctiluca.eu In 2014, Adachi and coworkers reported a blue TADF OLED using a 9,10-dihydroacridine diphenylsulfone derivative, this compound, that could compete with the best phosphorescent OLEDs of the time. researchgate.net This was a pivotal moment that also addressed the critical issue of efficiency roll-off in blue TADF OLEDs. researchgate.net

A key design feature of this compound is the introduction of 9,9-dimethylacridan as a donor moiety, which helps to achieve a small energy gap (ΔEST) of just 0.08 eV. aappsbulletin.orgacs.org This small energy gap is crucial for efficient RISC. An OLED based on this compound demonstrated a high external quantum efficiency (EQE) of 19.5% with a blue emission peak at 470 nm, comparable to state-of-the-art blue phosphorescent OLEDs. aappsbulletin.org Further studies have reported even higher EQEs, with one study achieving 22.4% in a DPEPO host. acs.org

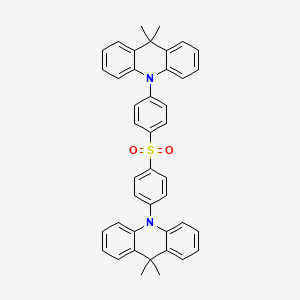

The molecular structure of this compound consists of a diphenylsulfone core with two 9,9-dimethyl-9,10-dihydroacridine acceptor groups. noctiluca.euacsmaterial.comsolaveni.com This configuration promotes efficient energy transfer, which is essential for its vibrant blue light emission. noctiluca.euacsmaterial.com

| Property | Value | Source |

| Full Name | 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) | noctiluca.euacsmaterial.com |

| CAS Number | 1477512-32-5 | noctiluca.euacsmaterial.com |

| Chemical Formula | C₄₂H₃₆N₂O₂S | noctiluca.euacsmaterial.com |

| Molecular Weight | 632.81 g/mol | noctiluca.euacsmaterial.com |

| Emission Peak (Toluene) | 469 nm | noctiluca.euacsmaterial.com |

| HOMO Level | 5.9 eV | noctiluca.euacsmaterial.com |

| LUMO Level | 2.9 eV | noctiluca.euacsmaterial.com |

| Triplet Energy (T₁) | 2.91 eV | ossila.com |

Role of this compound in Advancing Blue Emission for Next-Generation Displays

This compound has set a high benchmark for blue TADF emitters, significantly impacting the development of next-generation displays. acsmaterial.com Its excellent blue emission properties are crucial for achieving high color fidelity and brightness in OLEDs. noctiluca.euacsmaterial.comsolaveni.com The development of efficient and stable blue emitters like this compound is vital for the commercialization of all-TADF displays and lighting, which promise to be more sustainable and cost-effective. noctiluca.eu

Furthermore, the success of this compound has inspired the design of a large number of related emitters that incorporate the sulfone motif. acs.org It is also being utilized in the development of hyperfluorescent OLEDs (HF-OLEDs), a fourth-generation technology, where it acts as a sensitizer to achieve even higher efficiencies and color purity. rsc.orgmdpi.com For instance, high-efficiency deep-blue HF-OLEDs have been fabricated using this compound as a sensitizer. rsc.org

The continued research and application of this compound and its derivatives are paving the way for more vibrant, energy-efficient, and durable OLED displays, including those for flexible and wearable electronics. noctiluca.eusolaveni.com

Scope and Academic Relevance of this compound Research

The academic and industrial interest in this compound stems from its potential to address key challenges in OLED technology, particularly in achieving efficient and stable blue emission. ossila.commdpi.com Research into this compound has provided valuable insights into fundamental photophysical processes and has directly contributed to the development of next-generation organic electronic devices.

Contributions to Fundamental Understanding of TADF Mechanisms

Research on this compound has been instrumental in advancing the fundamental understanding of Thermally Activated Delayed Fluorescence (TADF) mechanisms. The core principle of TADF is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), enabling efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, thus enhancing fluorescence. ossila.com

The molecular design of this compound, with its distinct donor-acceptor structure, inherently promotes a small ΔEST. ucl.ac.uk The highest occupied molecular orbital (HOMO) is primarily located on the electron-donating 9,9-dimethyl-9,10-dihydroacridine (DMAC) moieties, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting diphenylsulfone (DPS) core. noctiluca.euucl.ac.uk This spatial separation of the frontier orbitals leads to a small exchange energy, which is a key factor in achieving a low ΔEST. ossila.com

First-principles calculations and time-dependent density-functional theory studies have been employed to investigate the electronic structure and excited states of this compound. ucl.ac.ukresearchgate.net These theoretical models have confirmed the charge-transfer nature of the lowest excited states and have been used to accurately predict the emission spectra. ucl.ac.ukresearchgate.net For instance, by adjusting the percentage of Hartree-Fock exchange in hybrid-exchange functionals, researchers have been able to fit the emission spectra of DMAC-based molecules with over 97% accuracy compared to experimental results. researchgate.net

Furthermore, studies on this compound derivatives have shed light on how subtle structural modifications can influence TADF properties. For example, the strategic placement of halogen atoms in the molecular structure has been shown to enhance emissive properties by reducing the singlet-triplet energy gap and increasing spin-orbit coupling (SOC). rsc.org Specifically, fluorine substitution has been found to stabilize the charge-transfer state, leading to a very low activation energy, while bromine substitution significantly increases SOC. rsc.org

Investigations into the photophysics of this compound have also explored the role of the surrounding environment and molecular conformation. researchgate.net The interplay between conformational flexibility and the polarizability of the matrix has been identified as a crucial factor governing the efficiency of the TADF process. researchgate.net Additionally, studies on simplified analogues like mono-DMACDPS have revealed that different molecular packing in the crystalline state can lead to simultaneous TADF and room-temperature phosphorescence (RTP), with separated monomers contributing to TADF and dimers leading to RTP. nih.gov This provides a deeper understanding of how intermolecular interactions affect the deactivation pathways of excited states.

Impact on High-Efficiency Organic Electronic Device Architectures

The unique properties of this compound have had a profound impact on the design and performance of high-efficiency organic electronic device architectures, particularly in the realm of OLEDs. Its versatility allows it to be used as a blue fluorescent dopant, a TADF emitter, and a host material, enabling innovative device designs. noctiluca.euacsmaterial.com

As a blue TADF emitter, this compound has been central to the development of third-generation OLEDs that can theoretically achieve 100% internal quantum efficiency (IQE). ossila.com Devices utilizing this compound have demonstrated high external quantum efficiencies (EQE). For instance, non-doped OLEDs with a this compound emitting layer have achieved an EQE of up to 19.5%. hep.com.cn

The performance of this compound is highly dependent on the surrounding device architecture, including the choice of host and transport layer materials. mdpi.comnih.gov Research has shown that the photoluminescence quantum yield (PLQY) of blue-emitting this compound can be increased from 0.80 to 0.90 by changing the host material from mCP to DPEPO. ossila.com Systematic investigations have explored the compatibility of this compound with various hole transport layers (such as TCTA and CBP) and electron transport layers (like TmPyPB and B3PyMPM), revealing that specific combinations are crucial for optimizing device efficiency. nih.govresearchgate.net

This compound has also been instrumental in the development of advanced device structures like hybrid white OLEDs (WOLEDs). In one approach, this compound serves as a blue TADF emitter that facilitates energy transfer to green and red fluorescent emitters, enabling the generation of white light. mdpi.com Another strategy involves using this compound as a host for orange TADF emitters to create an effective exciton-confined emitting layer structure, which has been shown to significantly improve both EQE and operational stability. hep.com.cn

Furthermore, the use of this compound in ultra-thin emission layer (U-EML) OLEDs has been explored. nih.gov While initial results showed lower efficiency compared to phosphorescent emitters in similar structures, optimizing the thickness of the this compound layer led to significantly improved performance. nih.gov This highlights the distinct emission mechanisms of TADF materials compared to phosphorescent materials and provides a basis for designing high-efficiency U-EML OLEDs. nih.gov Hyperfluorescent devices employing this compound as an assistant dopant have also shown improved performance with high EQE and milder efficiency roll-off. chemrxiv.org

The table below summarizes the performance of some OLED devices incorporating this compound, showcasing its impact on device efficiency.

| Device Type | Host/Structure | Emitter | EQE (%) | Reference |

| Blue TADF OLED | DPEPO | This compound | >19.5 | hep.com.cn |

| Blue TADF OLED | mCP | This compound | ~4.9 | nih.govresearchgate.net |

| White OLED | This compound host | TTPA (Green), DBP (Red) | 12 | mdpi.com |

| Hyperfluorescent OLED | - | TBDON (primary), this compound (assistant) | 28.1 | chemrxiv.org |

| Solution-Processed OLED | PVK:OXD-7 | This compound | - | hep.com.cn |

Table 1. Performance of selected OLED devices utilizing this compound.

This interactive table allows for the comparison of different device architectures and their performance metrics, illustrating the significant role of this compound in advancing OLED technology.

Table of Compounds

| Abbreviation | Full Name |

| This compound | 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) |

| OLED | Organic Light-Emitting Diode |

| TADF | Thermally Activated Delayed Fluorescence |

| PHOLED | Phosphorescent Organic Light-Emitting Diode |

| mCP | 1,3-Bis(carbazol-9-yl)benzene |

| DPEPO | Bis(2-(diphenylphosphino)phenyl)ether oxide |

| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |

| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |

| TmPyPB | 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene |

| B3PyMPM | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine |

| TTPA | 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene |

| DBP | Tetraphenyldibenzoperiflanthene |

| PVK | Poly(N-vinylcarbazole) |

| OXD-7 | 2,2′-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] |

| TBDON | A three boron multi-resonant TADF emitter |

| FIrpic | Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) |

| Cbz-TRZ | Carbazole-triazine derivative |

| FDMAC-CNQ | A red TADF emitter based on DMAC-quinoxaline |

| 9ArFDBFxPO | A quaternary bipolar host material |

| DTC-DPS | bis[4-(3,6-di-tert-butylcarbazole)phenyl]sulfone |

| DMCZ-DPS | bis[4-(3,6-dimethylcarbazole)phenyl]sulfone |

| DOBNA | A boron-containing multi-resonant TADF emitter |

| ADBNA-Me-Mes | A boron-containing multi-resonant TADF emitter |

Propiedades

IUPAC Name |

10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPVTICNYNXTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Modifications of Dmac-dps and Its Analogs

Synthetic Routes for DMAC-DPS

The synthesis of this compound typically involves coupling reactions between appropriate precursor compounds. rsc.org

A common approach for synthesizing this compound and its derivatives involves using 9,9-dimethyl-9,10-dihydroacridine derivatives as the donor precursors and diphenylsulfone derivatives as the acceptor precursors. rsc.org For instance, the synthesis of this compound-F and this compound-Cz has been reported using 1-bromo-4-((4-fluorophenyl)sulfonyl)benzene and 9,9-dimethyl-9,10-dihydroacridine as starting materials. rsc.org

Specific reaction conditions often involve palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination or Ullmann condensation, to form the carbon-nitrogen bonds connecting the donor and acceptor units. rsc.orgresearchgate.net For example, a synthetic route for this compound-F and this compound-Cz involved stirring precursors with palladium acetate, tri-tert-butylphosphonium tetrafluoroborate, and sodium tert-butoxide in dry toluene under an argon atmosphere at elevated temperatures, such as 110 °C for two days. rsc.org Another procedure involved stirring at 50 °C for 2 hours, followed by adding a solution of this compound-F and stirring at 65 °C for 24 hours. rsc.org

Following the coupling reaction, purification is essential to isolate the target compound from reactants, byproducts, and catalysts. Column chromatography is a commonly employed purification technique for this compound and its analogs, often using a mobile phase mixture like petroleum ether/CH2Cl2 on silica gel. rsc.org

Characterization of the synthesized compounds is performed using various spectroscopic techniques to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, is widely used to verify the molecular structure. rsc.orgrsc.org Elemental analysis and MALDI-TOF mass spectrometry are also utilized to confirm the composition and molecular weight of the synthesized materials. rsc.org

Precursor Compounds and Reaction Conditions

Design Principles for this compound Derivatives

The design of this compound derivatives focuses on tailoring their electronic structure and photophysical properties for specific applications, primarily in OLEDs. researchgate.netaappsbulletin.org

The fundamental design principle for this compound and its derivatives is the donor-acceptor (D-A) architecture. chem960.comacs.orgresearchgate.netmdpi.commdpi.com In this compound, the 9,9-dimethyl-9,10-dihydroacridine units act as electron donors, while the diphenylsulfone unit acts as an electron acceptor. mdpi.comacs.org This D-A arrangement leads to intramolecular charge transfer (CT) excited states. rsc.org

The spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in these molecules is a key aspect of their design. aappsbulletin.orgacs.org The HOMO is typically localized on the donor moiety, while the LUMO is localized on the acceptor moiety. rsc.org This spatial separation minimizes the overlap between the HOMO and LUMO, which is crucial for achieving a small singlet-triplet energy gap (ΔEST). aappsbulletin.orgacs.org A small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the triplet excited state (T1) to the singlet excited state (S1), enabling TADF and thus potentially high internal quantum efficiency in OLEDs. acs.orgaappsbulletin.orgmdpi.commdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand and predict the electronic structure, including HOMO and LUMO distribution, and the energy levels of this compound and its derivatives. rsc.orgrsc.orgmetu.edu.tr

Structural modifications to the this compound core structure are performed to tune its photophysical properties, such as emission wavelength, photoluminescence quantum yield (PLQY), and excited-state lifetime. researchgate.netmdpi.com These modifications can involve altering the donor or acceptor units, introducing substituents, or encapsulating the core with dendrons. encyclopedia.pub

Encapsulating the this compound emitter with carbazole dendrons is a strategy used to synthesize new TADF materials, such as Czthis compound and DCzthis compound. researchgate.netktu.edursc.org This approach involves attaching carbazole-containing dendrons to the this compound core. researchgate.netrsc.org

These dendronized derivatives can exhibit modified photophysical properties compared to the parent this compound. For example, the HOMO distribution in Czthis compound delocalizes over both the DMAC and carbazole dendrons, leading to a stronger charge transfer character and a red-shift in the emission peak compared to this compound. rsc.org In contrast, in DCzthis compound, the HOMO is primarily distributed over the outer carbazole dendrons, resulting in a weaker charge transfer nature and a blue-shift in the emission peak compared to both this compound and Czthis compound. rsc.org

The singlet and triplet state energies and the ΔEST values can also be influenced by carbazole encapsulation. For instance, Czthis compound has a reported ΔEST of 0.09 eV, while DCzthis compound has a ΔEST of 0.20 eV. rsc.org These dendronized emitters have been investigated for use in solution-processed OLEDs, with reported external quantum efficiencies (EQE) of up to 12.2% for non-doped devices. rsc.orgresearchgate.netktu.edupolyu.edu.hkuni-bayreuth.de

Here is a summary of some photophysical data for this compound and its carbazole-encapsulated derivatives:

| Compound | Emission Peak (nm) (Film) | PLQY (Film) | ΔEST (eV) | Delayed Lifetime (μs) | EQEmax (%) (Non-doped) | CIE (x, y) (Non-doped) | Ref. |

| This compound | 464 (in mCP) acs.org | 80% acs.org | 0.08 acs.org | 3.1 (in mCP) acs.org | 19.5 acs.org | (0.16, 0.20) acs.org | acs.org |

| Czthis compound | 492 rsc.org | High rsc.org | 0.09 rsc.org | - | 12.2 rsc.orgresearchgate.netuni-bayreuth.de | (0.22, 0.44) rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| DCzthis compound | 464 rsc.org | High rsc.org | 0.20 rsc.org | - | 12.2 rsc.orgresearchgate.netuni-bayreuth.de | (0.22, 0.44) rsc.orgresearchgate.net | rsc.orgresearchgate.net |

Note: Photophysical data can vary depending on the host material and film concentration.

Structural Modifications for Tunable Photophysical Properties

Ortho-Substitution Effects on Dihedral Angles and Torsional Freedom

In donor-acceptor emitters like this compound, the dihedral angle (θ) between the donor and acceptor moieties significantly influences their photophysical properties, including the singlet-triplet energy gap (ΔEST) and spin-orbit coupling (SOC). rsc.orgresearchgate.net Computational models predict a θ angle of approximately 90° in archetypal blue D-A emitters with hydrogen atoms in the ortho positions, such as this compound. rsc.orgresearchgate.net However, the low barrier for θ-torsion in these molecules can lead to deviations of up to ±30°. rsc.orgresearchgate.net

Introducing substituents, particularly in the ortho position of the linker fragment adjacent to the donor, can restrict this torsional freedom. rsc.orgresearchgate.net This restriction helps to maintain a more orthogonal alignment of the donor and acceptor units, which is beneficial for achieving a low ΔEST. rsc.orgresearchgate.net For instance, substituting the ortho position with a methyl group has been shown to improve OLED performance in related emitters, largely attributed to the restriction of θ-torsion. rsc.orgresearchgate.net

Heavy-Atom Substitution Strategies

Heavy-atom substitution is a strategy employed to simultaneously address the trade-off between a low singlet-triplet energy gap (ΔEST) and low spin-orbit coupling (SOC) in D-A emitters. rsc.orgresearchgate.netrsc.org By introducing heavy atoms, two effects can be achieved: (1) reducing rotational heterogeneity and thus lowering ΔEST due to the steric bulk of the substituent, and (2) increasing SOC due to the high atomic number (Z) of the substituent. rsc.orgresearchgate.netrsc.org

Research on this compound derivatives with halogens positioned at the ortho position of the linker fragment demonstrates this strategy. rsc.orgresearchgate.netrsc.org Fluorine substitution, for example, stabilized the charge-transfer state in polar media, leading to a low activation energy. rsc.orgresearchgate.netrsc.org Bromine substitution significantly enhanced SOC in a nonpolar medium. rsc.orgresearchgate.netrsc.org Chlorine substitution presented a balance, offering both low activation energy and sufficiently high SOC. rsc.orgresearchgate.netrsc.org Molecular dynamics analyses indicate that molecular vibrations affecting the symmetry of the linker benzene ring can promote excited-state mixing, and the involvement of electron density on the halogen in the T1 state is particularly important for SOC enhancement in the chlorine derivative. rsc.orgresearchgate.netrsc.org

Heteroaromatic Bridge Introduction

The introduction of a heteroaromatic bridge in sulfone-based D-A TADF emitters, including analogs of this compound, has been explored as a means to influence structural relaxation, photoluminescence quantum yield (ΦPL), and color purity. chemrxiv.orgrsc.orgrsc.org Studies have shown that replacing a phenylene bridge with a heteroaromatic unit, such as a pyridyl bridge, can significantly impact the molecular geometry and photophysics. chemrxiv.orgrsc.orgrsc.org This modification can affect the steric interactions between the donor and the bridge, influencing the dihedral angle and potentially leading to different conformers with distinct photophysical properties. chemrxiv.orgrsc.orgrsc.org The introduction of an electron-withdrawing heteroaromatic bridge can also influence the electron density distribution, affecting HOMO and LUMO levels. chemrxiv.orgrsc.org

Solution-Processability and Film Formation Studies

Solution processing is a cost-effective alternative to vacuum-based deposition techniques for fabricating OLEDs. arxiv.org The successful implementation of solution-processed OLEDs based on materials like this compound relies heavily on achieving high-quality emissive layers with uniform morphology. researchgate.netbsuir.byresearchgate.net this compound has demonstrated potential for use in solution-processed OLEDs as a blue-emitting material. hep.com.cn

Solvent Engineering for Enhanced Film Morphology

Solvent engineering is a critical strategy to improve the film morphology of solution-processed organic semiconductor layers. arxiv.orgresearchgate.netbsuir.byresearchgate.netnih.gov For this compound-based emissive layers, employing synergetic solvents has been shown to enhance film quality. researchgate.netbsuir.byresearchgate.net Improved film morphology leads to better carrier injection and reduced surface trap charges, which are crucial for achieving high efficiency and brightness in OLEDs. researchgate.netmdpi.com Studies using atomic force microscopy (AFM) have confirmed that solvent composition can significantly impact the surface topography of this compound films. researchgate.nethep.com.cn

Annealing Effects on Film Characteristics

Annealing is a common post-deposition treatment used to optimize the characteristics of organic films in OLEDs. researchgate.netnih.govmdpi.comacs.orgnaturalspublishing.com For this compound-based emissive layers, annealing temperature has a significant effect on film morphology and device performance. hep.com.cnmdpi.com Thermal annealing can influence the molecular arrangement within the film, potentially leading to a more ordered structure that enhances carrier transport. mdpi.com Research has investigated the impact of annealing temperatures on the photoluminescence spectra and transient photoluminescence decay of this compound doped films, indicating its role in influencing exciton behavior and potentially reducing non-radiative processes. hep.com.cnmdpi.com

Iii. Advanced Spectroscopic and Photophysical Characterization of Dmac-dps Systems

Absorption and Emission Spectroscopy of DMAC-DPS

Absorption and emission spectroscopy are fundamental techniques for probing the electronic transitions and luminescent properties of this compound. These methods provide insights into the molecule's ability to absorb light and efficiently convert it into emitted photons.

The UV-Vis absorption spectrum of this compound reveals key information about its electronic structure. The lowest-energy absorption peak, typically observed between 350-370 nm, is attributed to an intramolecular charge transfer (ICT) transition. This transition involves the movement of electron density from the electron-donating DMAC moiety to the electron-accepting DPS core upon photoexcitation. ucl.ac.uk The intensity of this charge transfer (CT) band is often low, which is consistent with the spatially separated nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ucl.ac.uk The HOMO is primarily located on the DMAC donor, while the LUMO resides on the DPS acceptor, leading to a small transition dipole moment and low oscillator strength for the CT transition. ucl.ac.uk In addition to the CT band, the absorption spectrum may also exhibit higher-energy bands corresponding to localized π-π* transitions within the aromatic framework of the molecule. rsc.org For instance, a secondary peak has been noted around 288 nm. nih.gov

| Feature | Wavelength Range (nm) | Assignment |

| Lowest-Energy Absorption Peak | 350-370 | Intramolecular Charge Transfer (ICT) |

| Secondary Absorption Peak | ~288 | Localized π-π* transitions |

This compound exhibits strong photoluminescence, a key requirement for efficient light emission in OLEDs. At room temperature, it displays a broad and structureless emission band, which is characteristic of an ICT state. The emission maximum is typically in the blue region of the spectrum, with reported values around 460-470 nm in various environments. ucl.ac.uksci-hub.se The photoluminescence quantum yield (PLQY) of this compound is notably high, indicating efficient conversion of absorbed photons into emitted light. In a neat film, the PLQY can reach as high as 0.88. sci-hub.se When doped into a host material, the PLQY can be influenced by the choice of host. For example, the PLQY of this compound has been shown to increase from 0.80 in a mCP host to 0.90 in a bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) host. ossila.com This highlights the importance of the surrounding matrix in optimizing the emissive properties of this compound. The emission of this compound is also sensitive to the polarity of its environment, a phenomenon known as solvatochromism. nih.gov

| Host Material | Emission Maximum (nm) | Photoluminescence Quantum Yield (PLQY) |

| Neat Film | 470 | 0.88 |

| mCP (10 wt%) | 470 | 0.80 |

| DPEPO | - | 0.90 |

| tBCzHDPO | 476 | >70% |

| tBCzHSPO | 464 | >70% |

Phosphorescence spectroscopy, typically performed at low temperatures (e.g., 77 K), is a crucial technique for determining the energy of the lowest triplet state (T1). For this compound, the phosphorescence spectrum is broad and structureless, which confirms the charge-transfer character of its T1 state. The energy of the T1 state is a critical parameter as the energy difference between the lowest singlet excited state (S1) and the T1 state (ΔEST) governs the efficiency of thermally activated delayed fluorescence (TADF). A small ΔEST is essential for efficient reverse intersystem crossing (RISC). The T1 energy level of this compound is approximately 2.90 eV. sci-hub.se

Photoluminescence (PL) Spectra and Quantum Yields (PLQY)

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence spectroscopy provides dynamic information about the excited-state processes in this compound, including the lifetimes of different emissive states and the rates of key photophysical processes.

The photoluminescence decay of this compound exhibits both a short-lived prompt fluorescence (PF) component and a long-lived delayed fluorescence (DF) component. ossila.comrsc.org The prompt fluorescence arises from the direct radiative decay of singlet excitons, while the delayed fluorescence results from the up-conversion of triplet excitons to the singlet state via RISC, followed by radiative decay. The presence of a significant delayed fluorescence component is a hallmark of a TADF emitter. The lifetime of the prompt fluorescence is typically in the nanosecond range, while the delayed fluorescence has a much longer lifetime, on the order of microseconds. ossila.comrsc.org For example, in a solid film, this compound has a short-lived excited-state lifetime of approximately 3.0 µs. ossila.com

Prompt and Delayed Fluorescence Components

Exciton Dynamics and Energy Transfer Mechanisms

The management of excitons is a critical factor in the performance of OLEDs based on this compound. The dynamics of these excited states, including their generation, transfer, and decay, dictate the ultimate efficiency and stability of the device.

In OLEDs, the recombination of electrons and holes generates excitons in a 1:3 ratio of singlets to triplets. researchgate.net For conventional fluorescent materials, only the singlet excitons (25%) contribute to light emission, limiting the internal quantum efficiency. However, TADF materials like this compound can harvest the non-emissive triplet excitons (75%). mdpi.com

This is achieved through RISC, a thermally activated process where triplet excitons are up-converted to the emissive singlet state. ossila.com The efficiency of this process is highly dependent on the small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). For this compound, this energy gap is reported to be as low as 0.08 eV. mdpi.com This small ΔEST, combined with sufficient spin-orbit coupling, facilitates a high RISC rate, allowing for the efficient conversion of triplet excitons into singlet excitons, which then radiatively decay to produce delayed fluorescence. ossila.comrsc.org This dual harvesting of both prompt fluorescence from initially generated singlets and delayed fluorescence from up-converted triplets is the cornerstone of the high efficiency of this compound-based devices. ossila.com

In "hyperfluorescence" OLEDs, this compound can act as a sensitizer, transferring its energy to a fluorescent emitter. rsc.org This energy transfer primarily occurs through Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling mechanism. wikipedia.org The efficiency of FRET is strongly dependent on the spectral overlap between the emission of the donor (this compound) and the absorption of the acceptor (the fluorescent dye), as well as the distance between the two molecules. wikipedia.orgmdpi.com

For efficient FRET to occur, there must be a significant overlap between the photoluminescence spectrum of this compound and the absorption spectrum of the acceptor dopant. mdpi.comrsc.org This allows the singlet excitons, both those directly formed and those generated via RISC, to be transferred from this compound to the fluorescent emitter, which then emits light. mdpi.comrsc.org This strategy combines the high exciton-harvesting capability of TADF materials with the narrow emission spectra and high color purity of fluorescent dyes. rsc.org The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a key parameter in these systems. rsc.orgmdpi.com In some this compound based systems, FRET is the desired pathway for energy transfer to a guest emitter, and a large spectral overlap is a prerequisite for this to be efficient. mdpi.comresearchgate.net

This compound can form an exciplex, an excited-state complex between an electron donor and an electron acceptor, when blended with suitable partner molecules. mdpi.comresearchgate.net For instance, when this compound acts as a donor, it can form exciplexes with acceptor materials like PO-T2T, T2T, or B4PyMPm. mdpi.com These exciplexes exhibit characteristic red-shifted and broadened emission spectra compared to the individual components. mdpi.com

The long lifetime of triplet excitons in TADF materials makes them particularly susceptible to TTA. However, some studies suggest that in certain systems, TTA can also lead to the formation of an emissive singlet exciton from two triplets, a potential up-conversion pathway. researchgate.net The rate of TTA (kTTA) is a critical parameter; for instance, in this compound doped films, kTTA was observed to increase with doping concentration. atlas.jp Strategies to mitigate efficiency roll-off often focus on reducing the triplet exciton population by designing molecules with very high RISC rates. ossila.com In some cases, aggregation-induced emission (AIE) characteristics in this compound have been linked to an increase in TTA. atlas.jprsc.org

Exciplex Formation and Characteristics

Temperature-Dependent Photophysical Studies

The photophysical properties of this compound are significantly influenced by temperature, which is a direct consequence of the thermally activated nature of the RISC process. Temperature-dependent studies are crucial for understanding the energy barriers and kinetics of the TADF mechanism.

As temperature increases, the rate of RISC (kRISC) generally increases, as more thermal energy is available to overcome the ΔEST barrier. rsc.org This leads to a more prominent delayed fluorescence component in the photoluminescence decay. Conversely, at low temperatures (e.g., 77 K), the RISC process is largely suppressed, allowing for the direct observation of phosphorescence from the T1 state. chemrxiv.orgresearchgate.net The energy difference between the prompt fluorescence peak and the phosphorescence peak provides an experimental measure of ΔEST. chemrxiv.org

Studies on derivatives of this compound have shown that even at low temperatures, such as 160 K, the delayed fluorescence can remain remarkably high, indicating very fast RISC rates. rsc.org For example, a bromine-substituted this compound derivative exhibited a kRISC over 260 times higher than the unsubstituted version at 160 K. rsc.org These studies highlight how temperature modulates the interplay between different excited states and deactivation pathways, providing essential insights into the fundamental mechanisms governing the performance of this compound and related TADF emitters. rsc.org

Iv. Theoretical and Computational Investigations of Dmac-dps

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and TD-DFT are powerful computational tools used to investigate the electronic structure and excited states of molecules like DMAC-DPS. frontiersin.orgsigmaaldrich.comrsc.orgchemrxiv.orgfrontiersin.orgresearchgate.net These methods allow for the calculation of various parameters relevant to TADF, including ground-state geometries, molecular orbital energy levels, and excited-state energies. frontiersin.orgfrontiersin.orgrsc.orgchemrxiv.orgnih.govnih.gov

Ground-State Geometries and Conformational Analysis

Computational studies typically begin with optimizing the ground-state (S₀) geometry of this compound using DFT methods. frontiersin.orgchemrxiv.orgnih.govrsc.org The B3LYP functional with the 6-31G(d) basis set is a commonly used approach for this purpose. frontiersin.orgnih.gov Vibrational frequency analysis is often performed to confirm that the optimized geometry corresponds to a real local minimum on the potential energy surface, indicated by the absence of imaginary frequencies. frontiersin.orgnih.govnih.gov The molecular structure of this compound consists of a DMAC donor and a DPS acceptor linked together. frontiersin.orgrsc.org The torsional angle between the donor and acceptor moieties is a crucial structural parameter influencing the electronic properties and TADF characteristics. frontiersin.orgfrontiersin.orgrsc.org Highly twisted conformations with large dihedral angles between the donor and acceptor units are often observed in TADF emitters like this compound and its derivatives. frontiersin.org For instance, some studies report dihedral angles between the donor and acceptor around 85°–98° in related compounds, which is attributed to steric hindrance. frontiersin.orgfrontiersin.org Computational analysis can explore the potential energy surface as a function of this dihedral angle to understand the conformational landscape and its effect on electronic states. chemrxiv.orgrsc.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energy levels and spatial distribution of the HOMO and LUMO are fundamental to understanding the electronic transitions and charge-transfer character of this compound. DFT calculations are used to determine these orbital energy levels. frontiersin.orgrsc.orgchemrxiv.orgnih.govnih.gov For this compound, the HOMO is primarily localized on the electron-donating DMAC unit, while the LUMO is mainly located on the electron-accepting DPS unit. rsc.orgresearchgate.net This spatial separation of HOMO and LUMO is characteristic of donor-acceptor molecules and facilitates charge-transfer transitions. rsc.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the optical bandgap and influences the emission wavelength. ucl.ac.uk Studies have reported calculated HOMO and LUMO energy levels for this compound using different functionals and basis sets. ucl.ac.ukossila.com For example, calculated HOMO/LUMO levels have been reported around -5.92 eV and -2.92 eV, respectively. ossila.com Another study using 30% HF exchange in DFT calculated HOMO/LUMO levels at -6.30 eV and -2.07 eV, which showed good agreement with the experimental emission wavelength. ucl.ac.uk The HOMO-LUMO gap can be adjusted by modifying the donor and acceptor moieties. ucl.ac.uk

| Calculation Method (HF%) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| B3LYP (20%) | -5.12 | -1.75 | 3.37 | ucl.ac.uk |

| PBE0 (25%) | -5.71 | -1.91 | 3.80 | ucl.ac.uk |

| DFT (General) | -5.92 | -2.92 | 3.00 | ossila.com |

| 30% HF Exchange | -6.30 | -2.07 | 4.23 | ucl.ac.uk |

Singlet (S1) and Triplet (T1) Excited State Energies

TD-DFT calculations are employed to determine the energies of the excited states, particularly the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). frontiersin.orgchemrxiv.orgnih.gov These energies are crucial for understanding the photophysical processes, including fluorescence, phosphorescence, intersystem crossing (ISC), and reverse intersystem crossing (RISC). researchgate.net The S₁ state is typically associated with prompt fluorescence, while the T₁ state is involved in phosphorescence and TADF. researchgate.net The relative energies of S₁ and T₁ determine the energy barrier for RISC, a key process in TADF. Computational studies have reported calculated S₁ and T₁ energies for this compound. ucl.ac.uk The nature of the S₁ and T₁ states in this compound is often described as having significant charge-transfer character due to the spatial separation of HOMO and LUMO on the donor and acceptor units. frontiersin.orgchemrxiv.orgrsc.org

| Calculation Method (HF%) | S₁ Energy (eV) | T₁ Energy (eV) | Reference |

|---|---|---|---|

| B3LYP (20%) | 3.37 | 2.84 | ucl.ac.uk |

| PBE0 (25%) | 3.66 | 3.01 | ucl.ac.uk |

| 30% HF Exchange | 3.01 | 2.71 | ucl.ac.uk |

| Experimental Estimate | 3.00 | 2.97 |

Singlet-Triplet Energy Gap (ΔEST) Calculation and Optimization

The singlet-triplet energy gap (ΔEST = E(S₁) - E(T₁)) is a critical parameter for efficient TADF. A small ΔEST facilitates the thermal up-conversion of triplet excitons to the singlet state via RISC, leading to delayed fluorescence. frontiersin.orgrsc.orgrsc.orgnih.govmetu.edu.trntnu.no Computational methods, particularly TD-DFT, are widely used to calculate ΔEST. frontiersin.orgmetu.edu.trntnu.no The accuracy of ΔEST calculations can depend on the chosen functional and basis set. ucl.ac.ukntnu.no Different approaches exist for calculating ΔEST, including computing the energy difference at the optimized ground state geometry (vertical excitation) or at the optimized excited state geometries (adiabatic excitation). metu.edu.tr For this compound, experimental and computational studies consistently report a small ΔEST, which is characteristic of efficient TADF emitters. frontiersin.orgfrontiersin.orgnih.govacs.org Reported experimental ΔEST values for this compound are around 0.02 eV or 0.08 eV in doped films. frontiersin.orgfrontiersin.orgnih.govacs.org Computational values can vary depending on the method, but studies aim to find methods that provide good agreement with experimental results. ucl.ac.uk For instance, a calculated ΔEST of 0.30 eV was obtained using 30% HF exchange, which aligns with the experimental observation of a small gap beneficial for TADF. ucl.ac.uk The small ΔEST in this compound is attributed to the well-separated HOMO and LUMO distributions on the donor and acceptor units, which minimizes the exchange integral between the singlet and triplet states. ntnu.no

| Calculation Method (HF%) | ΔEST (eV) | Reference |

|---|---|---|

| B3LYP (20%) | 0.53 | ucl.ac.uk |

| PBE0 (25%) | 0.65 | ucl.ac.uk |

| 30% HF Exchange | 0.30 | ucl.ac.uk |

| BMK (42% HF) | 0.02 | |

| Experimental Estimate | 0.03 | |

| Experimental (in mCP) | 0.08 | acs.org |

| Experimental (Toluene) | 0.02 | frontiersin.orgfrontiersin.orgnih.gov |

Theoretical Modeling of Interfacial Phenomena

Theoretical modeling can also be applied to study the behavior of this compound at interfaces, such as those between the emitting layer and charge transport layers in OLEDs. rsc.org Understanding interfacial phenomena is important for optimizing charge injection, transport, and exciton formation in devices. While direct search results specifically detailing theoretical modeling of interfacial phenomena involving this compound were limited, related studies on TADF emitters highlight the importance of considering the environment (e.g., host matrix, interfaces) in computational models. chemrxiv.orgrsc.orgbaoding.gov.cn Factors like solid-state solvation and molecular packing at interfaces can influence the electronic properties and energy transfer processes. frontiersin.orgbaoding.gov.cn Computational approaches can potentially model the interactions between this compound and surrounding materials to understand their impact on device performance.

Structure-Property Relationship Elucidation through Computational Approaches

Computational methods are invaluable for establishing structure-property relationships in this compound and its derivatives. researchgate.netnih.govresearchgate.net By systematically modifying the molecular structure in silico and calculating the resulting electronic and photophysical properties, researchers can gain insights into how structural changes affect performance parameters like emission color, efficiency, and excited-state lifetimes. frontiersin.orgrsc.orgucl.ac.uk For this compound, computational studies have explored the effect of substitutions on the donor or acceptor units on parameters such as HOMO/LUMO levels, ΔEST, and oscillator strengths. frontiersin.orgrsc.orgucl.ac.uk These studies help in designing new molecules with tailored properties for specific applications, such as achieving pure blue emission or improving RISC rates. rsc.orgucl.ac.uk For instance, computational analysis has shown how the electron-withdrawing strength of the acceptor unit can influence the ΔEST. frontiersin.org The torsional angle between the donor and acceptor has also been identified computationally as a key factor affecting the electronic states and TADF characteristics. chemrxiv.orgrsc.orgrsc.org

V. Advanced Device Architectures and Performance Optimization in Oleds Utilizing Dmac-dps

Device Structures and Fabrication Techniques

The performance of OLEDs incorporating DMAC-DPS is highly dependent on the device architecture and the fabrication methods employed. Various structures, from simple single emitting layers to more complex multilayer designs, have been investigated to maximize efficiency and color purity. ossila.comnoctiluca.euacsmaterial.comaip.orgresearchgate.netrsc.orgnih.gov

Multilayer Device Architectures

Multilayer device architectures are commonly used in OLEDs to optimize charge injection, transport, and exciton confinement, thereby enhancing efficiency and stability. In devices utilizing this compound, multilayer structures often include distinct layers for hole injection, hole transport, electron transport, and electron injection, in addition to the emissive layer. aip.org For instance, a complex device architecture involving blocking layers on both electron and hole sides, along with multiple layers on the hole side, was initially needed to facilitate hole injection in early this compound based OLEDs. aip.org The strategic placement and thickness of these layers, along with the selection of appropriate materials for each layer, are critical for efficient energy transfer and recombination within the emissive layer.

Single Emitting Layer (SEL) Designs

Simplifying the device structure to a single emitting layer (SEL) can offer advantages in terms of fabrication simplicity and cost. This compound has been successfully incorporated into SEL designs, including in hybrid white OLEDs where it can be co-doped with other emitters. aip.orgrsc.org While simplified SEL devices based on a neat this compound emission layer have been reported, they sometimes require high driving voltages depending on the charge transport layers used. aip.org Optimizing the energy level alignment between the SEL and the charge transport layers is crucial for achieving efficient charge injection and balanced transport in these simplified structures.

Ultra-Thin Emissive Layer (U-EML) Devices

Utilizing ultra-thin emissive layers (U-EMLs) is another approach to optimize OLED performance, particularly for managing excitons and reducing efficiency roll-off. This compound has been explored in U-EML OLEDs. nih.govresearchgate.netnih.gov Research has shown that the thickness of the this compound U-EML significantly impacts device efficiency. For example, a study found that a this compound thickness of 4.5 nm resulted in significantly higher efficiency compared to a thickness of 0.3 nm in U-EML devices, suggesting that optimizing the thickness is crucial for efficient energy transfer and reducing quenching effects in these very thin layers. nih.govnih.gov The optimal thickness for this compound in U-EML devices can be influenced by the TADF nature of the material, which helps reduce triplet-triplet annihilation compared to phosphorescent materials. nih.gov

Solution-Processed vs. Vacuum-Deposited Fabrication

OLEDs can be fabricated using different techniques, primarily vacuum thermal evaporation and solution processing. Vacuum deposition is a common method for fabricating high-performance OLEDs using materials like this compound, which is often available in sublimed grades with high purity suitable for this technique. ossila.comnoctiluca.euacsmaterial.comrsc.orglumtec.com.tw Solution processing, on the other hand, offers potential advantages for large-area and flexible displays. This compound has also been used in solution-processed OLEDs. nih.govresearchgate.net For instance, this compound has been dissolved in solvents like chlorobenzene and spin-coated to form the emissive layer. nih.gov The choice of host material and processing conditions are critical for achieving good film morphology and device performance in solution-processed this compound OLEDs. nih.gov

Role of this compound as Emitter, Dopant, and Host Material

This compound is a versatile material in OLEDs, capable of performing different functions within the device architecture. noctiluca.euacsmaterial.comsolaveni.com

As an emitter, this compound is primarily known for its blue emission, particularly as a TADF emitter. ossila.comnoctiluca.euacsmaterial.com Its molecular design facilitates efficient conversion of both singlet and triplet excitons into light, contributing to high internal quantum efficiencies. researchgate.net

This compound is frequently used as a blue dopant material in TADF-OLED devices. ossila.comacsmaterial.comsolaveni.com When used as a dopant, it is typically dispersed in a host material. The host material plays a crucial role in charge transport and energy transfer to the this compound dopant. The concentration of this compound as a dopant can significantly influence the device performance, affecting factors like efficiency and color purity. rsc.org

Furthermore, this compound can also function as a host material, particularly in hybrid white OLEDs where it can host other emitting phosphors like green and red iridium complexes. aip.org Using this compound as a host can be advantageous due to its bipolar charge-transporting capability. ossila.com When acting as a host, this compound facilitates the transport of both electrons and holes within the emissive layer, contributing to efficient recombination on the doped emitters.

Host and Transport Layer Material Selection

The selection of appropriate host and transport layer materials is paramount for optimizing the performance of OLEDs utilizing this compound. These materials influence charge injection, transport, exciton formation, and confinement. noctiluca.euacsmaterial.comsolaveni.comrsc.orgnih.govossila.com

For devices where this compound is used as a dopant, the host material should ideally have a wide bandgap and high triplet energy to efficiently confine excitons on the dopant and prevent energy transfer to the host. Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) is an example of a host material with a large bandgap and high triplet energy that has been used with this compound. ossila.comaip.org Other host materials like 1,3-Bis(N-carbazolyl)benzene (mCP) have also been used, although the choice of host can impact the photoluminescence quantum yield of this compound. ossila.comaip.org

Transport layers, including hole transport layers (HTLs) and electron transport layers (ETLs), are essential for efficiently delivering charge carriers to the emissive layer. Materials like 1,3,5-tris(3-pyridyl-3-phenyl)benzene (TmPyPB) and 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) are commonly used as electron transport materials, while materials like 4,4′,4-tris(carbazol-9-yl)triphenylamine (TCTA) and di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) are used as hole transport materials. aip.orgnih.govmdpi.com The energy level alignment between the transport layers and the emissive layer containing this compound is critical for efficient charge injection and balanced charge transport, which directly impacts the device's driving voltage and efficiency. aip.org Optimizing the combination of host and transport layer materials in conjunction with this compound is key to achieving high-performance OLEDs. nih.gov

Data Tables

| Device Architecture Type | Key Features | This compound Role(s) | Performance Notes | Source |

| Multilayer | Multiple charge transport/blocking layers | Emitter, Dopant | Can achieve high EQE but may require complex structures. aip.org | aip.org |

| Single Emitting Layer | Simplified structure, single emissive layer | Emitter, Dopant, Host | Offers fabrication simplicity; performance depends on host/transport layers. aip.orgrsc.org | aip.orgrsc.org |

| Ultra-Thin Emissive Layer | Very thin emissive layer (e.g., < 10 nm) | Emitter, Dopant | Thickness optimization is critical for efficiency and reducing quenching. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Material Property | Value (in Toluene) | Unit | Source |

| PL Emission λmax | 469 | nm | noctiluca.euacsmaterial.com |

| Absorption λmax | 286 | nm | ossila.comnoctiluca.euacsmaterial.com |

| HOMO Level | 5.9 | eV | ossila.comnoctiluca.euacsmaterial.comsolaveni.com |

| LUMO Level | 2.9 or 2.92 | eV | ossila.comnoctiluca.euacsmaterial.comsolaveni.com |

| Triplet Energy (T1) | 2.91 | eV | ossila.com |

| PLQY (doped film) | 0.88, 0.90 | - | ossila.comaip.org |

| PLQY (neat film) | 0.80, 0.90 | - | aip.orgmdpi.com |

| Excited-state lifetime | ≈3.0 | µs (solid film) | ossila.commdpi.com |

| FWHM (emission spectrum) | ≈80 | nm | ossila.commdpi.com |

Detailed Research Findings

Research on this compound in OLEDs has yielded detailed findings regarding its performance in different contexts:

In a simplified device structure based on a neat this compound emission layer with mCP and DPEPO as transport layers, a maximum EQE of 19.5% was achieved, although high driving voltages were observed. aip.org

Optimizing the electron transport layer in a this compound based device by changing from DPEPO to TPBi while keeping a thin DPEPO blocking layer led to significant improvements in electrical characteristics. aip.org

In SEL white OLEDs where this compound was co-doped with green and red phosphors, a device achieved a maximum EQE of 22.1%, power efficiency of 37.5 lm/W, and current efficiency of 40.4 cd/m² at a specific doping concentration. aip.org

Studies on U-EML devices with this compound have shown that a thickness of 4.5 nm yielded a maximum EQE of 11.1%, highlighting the importance of thickness optimization in these structures. nih.govresearchgate.net

Solution-processed blue OLEDs using this compound as an emitter with a co-host system of PVK and OXD-7 demonstrated lower turn-on voltage and slower EQE roll-off compared to a single PVK host. researchgate.net The current efficiency was improved from 24.8 mA/cm² to 26.7 mA/cm² and efficiency roll-off ameliorated from 33.3% to 26.6% in optimized solution-processed devices. nih.gov

this compound has been used as a universal host for both fluorescent and phosphorescent green OLEDs, demonstrating high efficiency and low roll-off. researchgate.net

In full-TADF white OLEDs, a single-emitting-layer doped device using this compound in combination with another TADF emitter (CN-QP) achieved high efficiencies (48.22 cd A⁻¹, 50.47 lm W⁻¹, 20.16% EQE) with a low turn-on voltage of 2.8 V. rsc.org

Compatibility Analysis between Transport Layers and this compound

The compatibility between transport layers (TLs) and the emissive material significantly impacts device performance. Studies have shown that this compound exhibits high performance only in specific combinations of transport layers, indicating a limited selectivity compared to other emitters like FIrpic, which demonstrates broader compatibility with various TLs. wikipedia.orgnih.gov Investigating the performance of this compound with different charge transport layers, such as CBP, mCP, and TCTA, and electron transport layers, including B3PyMPM, DPEPO, and TmPyPB, has revealed that the external quantum efficiency (EQE) can be low and show significant disparities depending on the combination. nih.gov This highlights the necessity of careful transport layer selection to achieve efficient charge injection and transport to the this compound emitting layer.

Impact of Host Materials on this compound Performance (e.g., DPEPO, mCP, PVK, OXD-7)

The choice of host material plays a critical role in the performance of this compound-based OLEDs. The host material influences the emitter's photoluminescence quantum yield, exciton formation, and energy transfer processes. For instance, the PLQY of blue-emitting this compound can be enhanced from 0.80 to 0.90 by switching the host from mCP to DPEPO. nih.gov DPEPO has been frequently selected as a host material for this compound emitters due to its large band gap, high triplet energy, and polarity that closely matches that of the emitter. nih.gov Devices utilizing this compound doped into DPEPO have demonstrated high EQE and reduced efficiency roll-off, although sometimes requiring complex device architectures with multiple blocking layers. wikipedia.org Mixed host systems have also been explored to improve performance and stability. For example, a co-host system incorporating PVK and OXD-7 with this compound has shown improved characteristics in solution-processed devices. nih.gov The use of different hosts, such as mCP and DPEPO, can also influence the formation of distinct excited states, which is relevant for strategies aimed at reducing efficiency roll-off.

Exciton Blocking Layers and Their Necessity

Exciton blocking layers (EBLs) are essential components in many OLED architectures to confine excitons within the emitting layer and prevent their diffusion into adjacent charge transport layers, where they can undergo non-radiative quenching. The removal of an EBL, such as a DPEPO blocking layer, can lead to reduced device efficiency due to exciton quenching by the electron transport layer. wikipedia.org Similarly, an mCP blocking layer can be employed to prevent exciton transfer to the hole transport layer. wikipedia.org Inserting thin interlayers or spacer layers between emissive layers in multi-layer structures can also help to widen and control the exciton recombination zone, thereby preventing direct recombination on certain dopants and facilitating efficient energy transfer. Effective exciton confinement is crucial for maximizing the utilization of excitons and improving device efficiency and stability.

Optimization of Device Parameters

Beyond material selection and architecture, optimizing various device parameters is vital for achieving high-performance this compound-based OLEDs.

Emitting Layer Thickness Optimization

The thickness of the emitting layer (EML) significantly impacts the performance of OLEDs. Studies on ultra-thin emissive layer (U-EML) OLEDs utilizing undoped this compound have investigated the effect of varying EML thickness. wikipedia.org It was found that a maximum EQE of 11.1% was achieved at a this compound thickness of 4.5 nm. wikipedia.org This optimal thickness is considerably larger than initial ultra-thin layers tested (e.g., 0.3 nm) and is thicker than optimal thicknesses in phosphorescent U-EML OLEDs, suggesting that while triplet-triplet annihilation is reduced compared to phosphorescence, some quenching still occurs. wikipedia.org Optimizing the U-EML thickness is crucial for enhancing the EQE of blue OLEDs. nih.gov

Carrier Transport and Charge Balance Engineering

Efficient carrier transport and balanced charge injection and transport within the device are fundamental to achieving high efficiency in OLEDs. This compound possesses bipolar charge-transporting capabilities. nih.gov Imbalances in carrier transport can lead to a shift in the recombination zone and increased exciton quenching. The thickness of transport layers, such as the electron transport layer, can influence the balance of electrons and holes in the device. wikipedia.org Strategies to optimize carrier transmission and balance include employing techniques like polar solvent vapor annealing (PSVA) on the emitting layer (e.g., mCP:this compound) and adjacent layers, which can reduce interfacial charge accumulation and improve current efficiency. Utilizing mixed host systems or single hosts with good bipolar characteristics is another approach to control charge balance within the EML and mitigate efficiency roll-off. Exciplex formation involving this compound and suitable acceptors can also influence charge distribution and emission characteristics.

Hybrid White OLEDs Employing this compound

Hybrid WOLEDs that combine TADF emitters like this compound with phosphorescent emitters offer a promising approach to achieve high efficiency and desirable color properties. This compound can serve as a blue TADF emitter or even a host material in such architectures. mdpi.comhep.com.cn The use of blue TADF emitters in hybrid WOLEDs is advantageous due to their high T1 energy, high efficiency, potential for 100% exciton utilization, and often good bipolar transport characteristics, which can broaden the carrier recombination zone. nih.gov

Early work demonstrated the use of this compound doped into a high bandgap host like Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) for blue emission, achieving a maximum external quantum efficiency (EQE) of 19.5%. aip.org However, this often required complex device architectures with multiple blocking layers. aip.org More simplified devices based on a neat this compound emission layer have also been reported. aip.org

This compound has been utilized in both multi- and single-emission layer hybrid WOLEDs. aip.org Achieving a balance of device efficiency and color quality while simplifying the device architecture is a key focus in these applications. aip.org

Co-doping Strategies with Phosphorescent Emitters

Co-doping this compound with phosphorescent emitters is a common strategy to realize hybrid WOLEDs. This approach leverages the efficient blue emission from this compound and combines it with the emission from phosphorescent materials to produce white light.

One reported strategy involves blending a phosphorescent material, such as bis[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) (FIrpic), with this compound and doping them into a host material like 1,3-bis(carbazol-9-yl)benzene (mCP) to create a hybrid emission system. mdpi.com The introduction of phosphorescent materials in such a system can enhance exciton utilization. mdpi.com

Another approach involves inserting an orange phosphorescent ultra-thin emissive layer (UEML) into a blue TADF EML structured by heavily doping this compound in a host like DPEPO to fabricate complementary hybrid WOLEDs. nih.gov For instance, a device structure utilizing DPEPO: 50wt% this compound as the blue TADF EML and an orange phosphorescent UEML of (tbt)2Ir(acac) achieved peak power efficiency (PE) and EQE of 45.8 lm W⁻¹ and 15.7%, respectively, showing stable electroluminescence spectra. nih.gov

This compound can also serve as a host material for green and red phosphorescent emitters in hybrid WOLEDs. aip.org For example, it has been used as a host for green-emitting Bis(2-phenylpyridine)(acetylacetonato)iridium(III) (Ir(ppy)2(acac)) and red-emitting Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonato)iridium(III) (Ir(MDQ)2(acac)). aip.org Efficient energy transfer from this compound to these phosphors has been observed, with the emission spectrum of the phosphors showing considerable overlap with the emission spectrum of neat this compound. aip.org

The doping concentration of this compound and the phosphorescent emitters plays a crucial role in device performance and color balance. Lower doping concentrations can lead to host excitons diffusing before transferring energy to dopants, causing energy loss, while higher concentrations can increase π–π stacking interactions and induce triplet-triplet annihilation (TTA). nih.gov

Energy Transfer Cascades in Multi-Emitter Systems

In multi-emitter hybrid WOLEDs employing this compound, energy transfer cascades are critical for efficient white light generation. This compound, often acting as a blue emitter or sensitizer, transfers energy to lower-energy emitters, which can be other fluorescent or phosphorescent materials.

A blue-green-red cascade energy transfer structure has been employed, where blue emission originates from this compound, green emission is ensured by energy transfer from this compound to a green emitter (e.g., Ir(ppy)2(acac)), and red emission results from energy transfer from the green emitter to a red emitter (e.g., Ir(PPQ)2(acac)) and potentially self-charge-trapping effects. mdpi.com The regulation of doping concentration and manipulation of charges and excitons are key strategies in optimizing such cascade systems. mdpi.com

In some architectures, cascade energy transfer occurs from the singlet state (S1) of this compound to the S1 of other emitters, sometimes mediated by intermediate energy transfer layers or molecules. mdpi.com For instance, energy transfer from S1 of this compound to S1 of a yellow fluorescent emitter like 2,8-ditert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene (TBRb) can occur through Förster energy transfer. mdpi.com Controlling the concentration of intermediate molecules can tune the spectrum by influencing the amount of energy absorbed from this compound and the rate of Förster energy transfer. mdpi.com

Efficient energy transfer from this compound to phosphorescent emitters like Ir(ppy)2(acac) has been demonstrated, with efficient energy transfer observed even at relatively low doping concentrations of the phosphorescent emitter. aip.org This indicates that excitons generated on this compound can effectively transfer their energy to the phosphorescent dopants. aip.org

Vi. Advanced Characterization of Dmac-dps Device Performance

Electroluminescence (EL) Spectra and Color Coordinates (CIE)

The electroluminescence (EL) spectra of devices employing DMAC-DPS as an emitter typically exhibit blue emission. For instance, neat undoped this compound films show an emission peak at 492 nm aip.org. In some device structures, the EL spectra can show some color shifting with changes in driving voltage. One reported device exhibited CIE coordinates ranging from (0.44, 0.47) at 5 V to (0.40, 0.46) at 10 V, demonstrating this color shifting behavior aip.org. In contrast, a simplified white OLED using this compound as a blue component showed good color quality with CIE coordinates of (0.42, 0.46) and minimal color shifting at high luminance aip.org. When used in exciplex systems, this compound with different acceptors can tune the emission wavelength, with reported exciplex emission peaks at 480 nm and 493 nm mdpi.com. Another study on allochroic TADF diodes using this compound showed emissions shifting from 480 nm at 3.5 V to 460 nm at 10 V, corresponding to CIE coordinates changing from (0.175, 0.303) to (0.168, 0.192) nih.gov.

External Quantum Efficiency (EQE) Analysis

This compound-based OLEDs have demonstrated high external quantum efficiencies (EQE), a key metric for device performance. The EQE represents the ratio of emitted photons to injected electrons.

Maximum EQE Values and Comparison to Theoretical Limits

Various device architectures and host materials have been explored to maximize the EQE of this compound-based OLEDs. Devices using this compound have achieved maximum EQE values around 20% or higher ossila.comaip.org. For example, a simplified device based on a neat this compound emission layer achieved a maximum EQE of 19.5% aip.org. Another device structure using CBP and TPBi as transport layers achieved a maximum EQE of 20.3% aip.org. Doping this compound into different hosts can also influence the maximum EQE. A device with this compound doped in DPEPO achieved a maximum EQE of 19.5% aip.org. When the concentration of this compound is 50% in the DPEPO:this compound system, a maximum EQE of 22.6% can be obtained mdpi.com. In a study comparing different hosts, a blue TADF device fabricated with this compound dopant exhibited a highest efficiency of 27.8% in a PPO2 host doi.org. Hyperfluorescent devices employing this compound as an assistant dopant have shown improved performance with a higher maximum EQE of 28.1% chemrxiv.org. These values approach the theoretical limit for OLEDs by effectively utilizing both singlet and triplet excitons through the TADF mechanism nih.gov.

| Device Architecture / Host | Maximum EQE (%) |

| Neat this compound EML (mCP/DPEPO) | 19.5 aip.org |

| This compound EML (CBP/TPBi) | 20.3 aip.org |

| This compound:DPEPO (doped) | 19.5 aip.org |

| This compound:DPEPO (50% concentration) | 22.6 mdpi.com |

| This compound in PPO2 host | 27.8 doi.org |

| Hyperfluorescent with this compound assistant dopant | 28.1 chemrxiv.org |

EQE Roll-Off Characteristics at High Luminance

A critical aspect of OLED performance is the EQE roll-off at high luminance, which indicates a decrease in efficiency as brightness increases. This compound-based devices can exhibit varying degrees of EQE roll-off depending on the device structure and materials used. For the simplified device with a neat this compound emission layer, a roll-off from 19.5% to 14.6% was observed at 1000 cd/m². aip.org In another device, the EQE rolled off from 22.1% to 18.8% at 1000 cd/m². aip.org Different hosts can also impact the roll-off characteristics. In a study comparing DPEPO, PPO2, and 3DCPO hosts, the efficiency roll-off at 1000 cd/m² was 31%, 21%, and 26%, respectively doi.org. Milder efficiency roll-off has been reported in hyperfluorescent devices employing this compound chemrxiv.org. The roll-off characteristics are influenced by factors such as exciton quenching processes at high current densities nih.gov.

Current Density-Voltage-Luminance (J-V-L) Characteristics

The current density-voltage-luminance (J-V-L) characteristics describe the electrical and optical response of an OLED to applied voltage.

Turn-On Voltage and Driving Voltage Analysis

The turn-on voltage is the minimum voltage required for the device to emit light. This compound-based OLEDs generally exhibit low turn-on voltages. For instance, a device with a neat this compound emission layer showed a turn-on voltage of 4.3 V, requiring approximately 10 V to reach 1000 cd/m² aip.org. Another device demonstrated a turn-on voltage of 2.9 V and reached 1000 cd/m² at 5 V aip.org. Simplified device structures can lead to reduced turn-on and driving voltages. Upon removal of a blocking layer, the turn-on voltage and the driving voltage at 1000 cd/m² were reduced to 2.5 V and 4 V, respectively aip.org. In devices using different hosts, turn-on voltages of 3.1 V, 3.0 V, and 2.8 V were observed for DPEPO, PPO2, and 3DCPO hosted devices, respectively doi.org. White OLEDs using this compound in combination with other emitters have also shown low turn-on voltages, such as 2.8 V for a single-emitting-layer doped warm-white OLED rsc.org.

| Device Architecture / Host | Turn-On Voltage (V) | Driving Voltage at 1000 cd/m² (V) |

| Neat this compound EML (mCP/DPEPO) | 4.3 aip.org | ~10 aip.org |

| This compound EML (co-doped for white) | 2.9 aip.org | 5 aip.org |

| Simplified (without blocking layer) | 2.5 aip.org | 4 aip.org |

| This compound in DPEPO host | 3.1 doi.org | - |

| This compound in PPO2 host | 3.0 doi.org | - |

| This compound in 3DCPO host | 2.8 doi.org | - |

| Single-EML doped warm-white (this compound:CN-QP) | 2.8 rsc.org | - |

Power Efficiency and Current Efficiency Evaluation

Power efficiency and current efficiency are crucial parameters indicating how effectively the device converts electrical power and current into light.

This compound-based OLEDs have demonstrated high power and current efficiencies. A simplified device using a neat this compound emission layer achieved a maximum power efficiency of 51 lm/W and a current efficiency of 43.8 cd/m² aip.org. Another device structure showed a maximum power efficiency of 37.5 lm/W and a current efficiency of 40.4 cd/m² aip.org. Upon removal of a blocking layer, slightly superior device performance was observed at 1000 cd/m² with a power efficiency of 30 lm/W and a current efficiency of 37.8 cd/m² aip.org. White OLEDs incorporating this compound have also reported high efficiencies. A single-emitting-layer doped warm-white OLED using this compound and CN-QP exhibited high efficiencies of 48.22 cd A⁻¹ and 50.47 lm W⁻¹ rsc.org.

| Device Architecture / Emitter | Maximum Power Efficiency (lm/W) | Maximum Current Efficiency (cd/m²) |

| Neat this compound EML (CBP/TPBi) | 51 aip.org | 43.8 aip.org |

| This compound EML (co-doped for white) | 37.5 aip.org | 40.4 aip.org |

| Simplified (without blocking layer) at 1000 cd/m² | 30 aip.org | 37.8 aip.org |

| Single-EML doped warm-white (this compound:CN-QP) | 50.47 rsc.org | 48.22 rsc.org |

Vii. Emerging Research Directions and Future Outlook for Dmac-dps

Exploration of DMAC-DPS in Other Organic Electronic Applications (beyond OLEDs)

The versatility of TADF compounds, including this compound, extends to several other fields where efficient light emission and energy transfer are crucial. acs.org

Bioimaging

TADF materials have found increasing utility in bioimaging applications. acs.org Their ability to undergo efficient reverse intersystem crossing (RISC) and emit delayed fluorescence can be leveraged for sensitive and time-resolved biological imaging. While direct research on this compound specifically for bioimaging is not extensively detailed in the search results, the broader application of TADF compounds in this area suggests potential for this compound or its derivatives, particularly given its efficient blue emission which can be useful as a sensitizer or emitter in bioimaging probes. rsc.orgsci-hub.se

Sensors